1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
CAS No.: 946230-32-6
Cat. No.: VC11949345
Molecular Formula: C24H25N7O3
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946230-32-6 |
|---|---|
| Molecular Formula | C24H25N7O3 |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | (2-ethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C24H25N7O3/c1-3-34-20-7-5-4-6-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)17-8-10-18(33-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3 |
| Standard InChI Key | XVPOSMOHCCVDNJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Introduction
Structural Features
This compound consists of a piperazine ring substituted with a 2-ethoxybenzoyl group and a 3H- triazolo[4,5-d]pyrimidine moiety linked to a 4-methoxyphenyl group. The structural complexity suggests potential biological activities, such as interactions with various receptors or enzymes.
Synthesis Methods
The synthesis of compounds similar to 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves several key reactions:
-
Condensation Reactions: These are often used to form the triazole and pyrimidine rings.
-
Substitution Reactions: These are crucial for attaching the piperazine and benzoyl groups.
-
Cyclization Reactions: These might be necessary for forming the triazolopyrimidine core.
Biological Activities
Piperazine derivatives are known for their diverse biological activities, including potential therapeutic applications in areas such as:
-
Antimicrobial Activity: Some piperazine derivatives have shown effectiveness against various pathogens.
-
Anticancer Activity: Compounds with similar structures have been studied for their cytotoxic effects on cancer cells.
-
Neurological Effects: Piperazine derivatives can interact with neurotransmitter systems, potentially influencing neurological functions.
Research Findings
While specific research findings for 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine are not available, studies on similar compounds suggest promising biological activities:
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Piperazine Derivatives | Antimicrobial, Anticancer, Neurological Effects | Therapeutic Agents |
| Triazolopyrimidines | Cytotoxic, Antiviral | Cancer Treatment, Antiviral Drugs |
| Benzoyl Substituted Compounds | Enzyme Inhibition, Receptor Binding | Drug Development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume